![molecular formula C17H20N2O2 B1385085 N-(3-Amino-2-methylphenyl)-3-propoxybenzamide CAS No. 1020056-74-9](/img/structure/B1385085.png)
N-(3-Amino-2-methylphenyl)-3-propoxybenzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-3-propoxybenzamide, also known as “AMPB”, is a synthetic compound derived from benzoic acid and aminomethylbenzene. It is a white crystalline solid with a melting point of 155-157°C. AMPB has been widely used in various scientific fields such as organic synthesis, drug discovery and development, and materials science.
Scientific Research Applications
Psycho- and Neurotropic Properties : Novel compounds including derivatives similar to N-(3-Amino-2-methylphenyl)-3-propoxybenzamide have shown significant psychoactive properties. For instance, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide demonstrated potent anti-anxiety action, anti-amnesic activity, and considerable antihypoxic effect, making these compounds promising for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Potential : Compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), derived from a series of novel kinesin spindle protein (KSP) inhibitors, have shown remarkable potential as anticancer agents. AZD4877 specifically arrested cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induced cellular death, suggesting its applicability in cancer treatment (Theoclitou et al., 2011).
Antimicrobial Activities : N-(2-Hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, a compound related to the query, was found to exhibit significant antimicrobial activities against a range of bacteria and fungi. It showed better activity than standard drugs like amoxicillin against various bacterial strains, including Gram-positive and Gram-negative bacteria (Cakmak, Aycan, Öztürk, & Veyisoğlu, 2022).
Memory Enhancement and Neuroprotective Effects : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers. These compounds exhibited acetylcholinesterase-inhibiting activity and showed a dose-dependent increase in memory retention, indicating their potential in treating cognitive impairments (Piplani, Sharma, Mehta, & Malik, 2018).
Antioxidant Activity : Amino-substituted benzamide derivatives, related to the query compound, have been explored for their antioxidant activity. Their electrochemical oxidation mechanisms were studied, and they were found to act as powerful antioxidants by scavenging free radicals (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-10-21-14-7-4-6-13(11-14)17(20)19-16-9-5-8-15(18)12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQQBALPLAHSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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